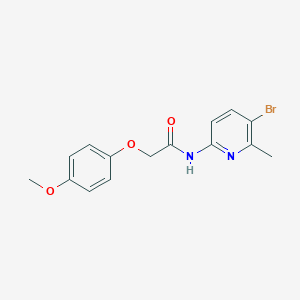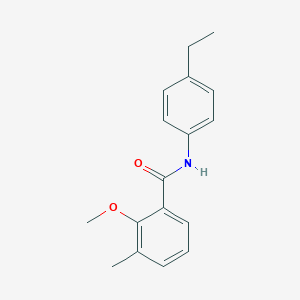![molecular formula C26H26ClN3O2 B250800 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B250800.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
作用機序
BCTC acts as a potent and selective antagonist of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide, which is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. By blocking the activity of this compound, BCTC can reduce the perception of pain and temperature, leading to its potential therapeutic applications in pain management and related disorders.
Biochemical and Physiological Effects:
BCTC has been shown to reduce pain and temperature perception in animal models of inflammatory and neuropathic pain. It has also been shown to reduce bladder contractions in animal models of urinary incontinence. BCTC has been found to have a good safety profile with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
BCTC is a potent and selective N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide antagonist, making it a useful tool for studying the role of this compound in pain and other sensory disorders. However, its high potency and selectivity may also limit its use in some experiments where broader effects of this compound activation are desired.
将来の方向性
There are several potential future directions for the study of BCTC and its therapeutic applications. These include the development of more potent and selective N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-ethylbenzamide antagonists, the exploration of its use in combination with other pain medications, and the investigation of its potential use in other sensory disorders such as itch and taste disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of BCTC and this compound in pain and other sensory disorders.
合成法
BCTC can be synthesized using a multi-step process involving the coupling of 3-chloro-4-(4-benzoyl-1-piperazinyl)aniline with 4-ethylbenzoic acid, followed by cyclization and purification. The final product is obtained as a white crystalline powder with a high degree of purity.
科学的研究の応用
BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been studied for its potential use in the treatment of urinary incontinence, itch, and other sensory disorders.
特性
分子式 |
C26H26ClN3O2 |
|---|---|
分子量 |
448 g/mol |
IUPAC名 |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C26H26ClN3O2/c1-2-19-8-10-20(11-9-19)25(31)28-22-12-13-24(23(27)18-22)29-14-16-30(17-15-29)26(32)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3,(H,28,31) |
InChIキー |
CGPXELXVXVJTGW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






